Ivermectin B1a Ivermectin B1a Ivermectin is a semi-synthetic antiparasitic medication derived from avermectins, a class of highly-active broad-spectrum antiparasitic agents isolated from the fermentation products of Streptomyces avermitilis. Ivermectin itself is a mixture of two avermectins, comprising roughly 90% 5-O-demethyl-22,23-dihydroavermectin A1a (22,23-dihydroavermectin B1a) and 10% 5-O-demethyl-25-de(1-methylpropyl)-22,23-dihydro­-25-(1-methylethyl)avermectin A1a (22,23-dihydroavermectin B1b). Ivermectin is mainly used in humans in the treatment of onchocerciasis, but may also be effective against other worm infestations (such as strongyloidiasis, ascariasis, trichuriasis and enterobiasis). Applied topically, it may be used in the treatment of head lice infestation. With the advent of 2020 and the COVID-19 pandemic, ivermectin began garnering notoriety due to its off-label use for the prophylaxis and treatment of COVID-19. While studies are still ongoing, much of the evidence for ivermectin in COVID-19 relies on pre-print in vitro data, and the clinical utility of this data remains unclear. Due to a number of factors - for example, the relatively low number of patients per trial and the speed at which these trials were conducted - studies on the use of ivermectin in COVID-19 have been fraught with statistical errors and accusations of plagiarism. In addition, the use of aggregate patient data in large-scale meta-analyses (as opposed to individual patient data (IPD)) has been shown to disguise otherwise blatant data errors, such as extreme terminal digit bias and the duplication of blocks of patient records. Until high-quality, peer-reviewed data regarding both the safety and efficacy of ivermectin for COVID-19 in humans becomes available, the use of ivermectin for these purposes should be avoided in favour of thoroughly-vetted therapies (e.g. COVID-19 vaccines like [Comirnaty](https://go.drugbank.com/drugs/DB15696)).
Ivermectin is an antiinfective agent with activity against several parasitic nematodes and scabies and is the treatment of choice for onchocerciasis (river blindness). It is typically given as one or two oral doses. Ivermectin therapy has been associated with minor, self-limiting serum aminotransferase elevations and very rare instances of clinically apparent liver injury.
Ivermectin is an orally bioavailable macrocyclic lactone derived from Streptomyces avermitilis, with antiparasitic and potential anti-viral activities. Upon administration, ivermectin exerts its anthelmintic effect through binding and activating glutamate-gated chloride channels (GluCls) expressed on nematode neurons and pharyngeal muscle cells. This causes increased permeability of chloride ions, causing a state of hyperpolarization and results in the paralysis and death of the parasite. Ivermectin may exerts its antiviral effect, including its potential activity against severe acute respiratory syndrome coronavirus-2 (SARS-CoV-2), by binding to the importin (IMP) alpha/beta1 heterodimer, which is responsible for the nuclear import of viral proteins such as the integrase (IN) protein. This inhibits nuclear import of host and viral proteins and may inhibit viral replication.
A mixture of mostly avermectin H2B1a (RN 71827-03-7) with some avermectin H2B1b (RN 70209-81-3), which are macrolides from STREPTOMYCES avermitilis. It binds glutamate-gated chloride channel to cause increased permeability and hyperpolarization of nerve and muscle cells. It also interacts with other CHLORIDE CHANNELS. It is a broad spectrum antiparasitic that is active against microfilariae of ONCHOCERCA VOLVULUS but not the adult form.
Brand Name: Vulcanchem
CAS No.: 71827-03-7
VCID: VC21343091
InChI: InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1
SMILES: CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Molecular Formula: C48H74O14
Molecular Weight: 875.1 g/mol

Ivermectin B1a

CAS No.: 71827-03-7

Cat. No.: VC21343091

Molecular Formula: C48H74O14

Molecular Weight: 875.1 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Ivermectin B1a - 71827-03-7

CAS No. 71827-03-7
Molecular Formula C48H74O14
Molecular Weight 875.1 g/mol
IUPAC Name (6R,24S)-6'-butan-2-yl-21,24-dihydroxy-12-[5-(5-hydroxy-4-methoxy-6-methyloxan-2-yl)oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one
Standard InChI InChI=1S/C48H74O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,19,25-26,28,30-31,33-45,49-50,52H,11,16-18,20-24H2,1-10H3/t25?,26?,28?,30?,31?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,47-,48-/m1/s1
Standard InChI Key AZSNMRSAGSSBNP-GXYQGZGZSA-N
Isomeric SMILES CCC(C)C1C(CC[C@@]2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5[C@@]4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C
Canonical SMILES CCC(C)C1C(CCC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C

Chemical Identity and Nomenclature

Ivermectin B1a, also formally known as 5-O-demethyl-22,23-dihydroavermectin A1a or 22,23-dihydroavermectin B1a, constitutes approximately 90% of commercial ivermectin preparations . This compound has a complex macrocyclic lactone structure and belongs to the avermectin family of compounds. The chemical formula for Ivermectin B1a is C48H74O14, with a molecular weight of 877.1 g/mol .

The compound possesses multiple identifiers in chemical databases and regulatory systems, including:

  • CAS Numbers: 70288-86-7, 71827-03-7

  • UNII Code: 91Y2202OUW

  • DTXSID: 8023181

  • CHEBI Identifier: 63941

The formal IUPAC name of the compound is (1R,4S,5'S,6R,6'R,8R,10E,12S,13S,14E,16E,20R,21R,24S)-6'-[(2S)-butan-2-yl]-21,24-dihydroxy-12-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one . This complex nomenclature reflects the intricate molecular structure of the compound.

Structural Characteristics

Molecular Structure

Ivermectin B1a features a 16-membered macrocyclic lactone core with a spiroketal arrangement and a disaccharide moiety consisting of two oleandrose units . The compound exhibits a highly complex three-dimensional structure with multiple stereogenic centers that are crucial for its biological activity.

The molecule contains:

  • A macrocyclic lactone core

  • A spiroketal group

  • Two oleandrose sugar residues

  • Multiple hydroxyl groups

  • Several methyl substituents

This structural complexity contributes to the compound's specific binding properties and pharmacological activity.

Relationship to Other Avermectins

Ivermectin B1a represents one of the two primary components in commercial ivermectin, with Ivermectin B1b making up the remainder. Commercial ivermectin typically contains approximately 90% Ivermectin B1a and 10% Ivermectin B1b . The B1b component differs from B1a in the structure of the side chain, containing a methyl group instead of an ethyl group at the C-25 position.

Origin and Production

Biological Source

Ivermectin B1a is derived from the fermentation products of the soil microorganism Streptomyces avermitilis . This actinomycete produces a mixture of compounds known as avermectins, which are then chemically modified to produce the more active and safer dihydro derivatives, including Ivermectin B1a.

Manufacturing Process

The production of Ivermectin B1a involves a semi-synthetic process. It begins with the fermentation of Streptomyces avermitilis to produce the natural avermectins. The avermectin A1a obtained from fermentation is then chemically modified through selective reduction of a double bond at positions 22-23 and removal of a methyl group at the 5-O position to yield Ivermectin B1a .

This semi-synthetic approach allows for the production of a more effective and safer therapeutic agent compared to the natural avermectins.

Pharmacological Applications

Established Therapeutic Uses

Ivermectin B1a, as the primary component of ivermectin, has been used extensively in human medicine for the treatment of various parasitic infections. Its primary application has been in the treatment of onchocerciasis (river blindness), but it has also demonstrated effectiveness against other worm infestations, including:

  • Strongyloidiasis

  • Ascariasis

  • Trichuriasis

  • Enterobiasis

Additionally, the compound has been used topically for the treatment of head lice infestations .

Mechanism of Action

Ivermectin B1a exerts its antiparasitic effect by binding to glutamate-gated chloride channels in invertebrate nerve and muscle cells. This binding leads to increased permeability of the cell membrane to chloride ions, resulting in hyperpolarization, paralysis, and death of the parasite. The compound shows selectivity for these invertebrate channels over mammalian receptors, providing a suitable safety margin for therapeutic use.

Pharmaceutical Formulations and Quality Control

Quality Control Challenges

Studies have identified quality control issues with some ivermectin formulations. In an analysis of seven ivermectin formulations in South Africa, four out of five tablet formulations contained additional undeclared active pharmaceutical ingredients . This finding highlights the importance of rigorous quality control in the production and distribution of ivermectin products.

The study found varying numbers of undeclared active ingredients in different formulations:

  • One sample contained 7 additional undeclared active ingredients

  • Another sample contained 3 additional undeclared active ingredients

  • Two samples contained 2 and 1 additional undeclared active ingredients, respectively

  • Only one tablet formulation and two locally compounded capsules contained no additional undeclared active ingredients

These findings emphasize the need for careful sourcing and quality verification of ivermectin products to ensure they contain only the intended active ingredients.

Recent Research Developments

Investigation of Novel Applications

With the advent of the COVID-19 pandemic in 2020, ivermectin, including its B1a component, received renewed attention for potential off-label use in COVID-19 prophylaxis and treatment . Initial interest was based primarily on in vitro data showing antiviral effects.

  • Relatively small patient populations per trial

  • Expedited research timelines affecting methodological rigor

  • Issues with statistical analysis

  • Questions regarding data integrity in some studies

Large-scale meta-analyses using aggregate patient data have sometimes obscured data errors, including terminal digit bias and duplication of patient records . The clinical utility of ivermectin in COVID-19 remains unclear pending high-quality, peer-reviewed data on both safety and efficacy.

Analytical Methodologies

Recent developments in analytical methods have improved the identification and characterization of Ivermectin B1a in pharmaceutical preparations and biological samples. High-performance liquid chromatography (HPLC) coupled with quadrupole time-of-flight (QTOF) high-resolution mass spectrometry has been employed for qualitative analysis of ivermectin formulations . These advanced techniques allow for accurate identification of ivermectin homologues and detection of additional compounds in pharmaceutical preparations.

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator